molecular formula C10H8O2 B8375036 Styrylglyoxal

Styrylglyoxal

Cat. No. B8375036
M. Wt: 160.17 g/mol
InChI Key: PBPWOWKXFXYSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03980700

Procedure details

A solution containing 100 parts of 4-phenyl-3 -buten-2-one, 106 parts of selenous acid, 160 parts of dioxane and 20 parts of water is heated to the reflux temperature. After the initial vigorous reaction has subsided, the mixture is heated at that temperature for an additional 30 minutes. The supernatant is then decanted from the metallic selenium and is concentrated under reduced pressure. Distillation of the residue under reduced pressure affords, as a yellow oil, styrylglyoxal, boiling at about 120° at 2.5 mm. pressure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]=[CH:8][C:9](=[O:11])[CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Se](=O)(O)[OH:13].O1CCOCC1>O>[CH:8]([C:9]([CH:10]=[O:13])=[O:11])=[CH:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=CC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](O)(O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to the reflux temperature
CUSTOM
Type
CUSTOM
Details
After the initial vigorous reaction
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at that temperature for an additional 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The supernatant is then decanted from the metallic selenium
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=CC1=CC=CC=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.